molecular formula C25H33N5O4 B2919840 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}ethanediamide CAS No. 899957-39-2

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}ethanediamide

Numéro de catalogue: B2919840
Numéro CAS: 899957-39-2
Poids moléculaire: 467.57
Clé InChI: ARXSPRJNRTZMDB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}ethanediamide is a useful research compound. Its molecular formula is C25H33N5O4 and its molecular weight is 467.57. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}ethanediamide is a synthetic compound derived from the benzodioxin scaffold, which has garnered attention for its potential biological activities. This article delves into its synthesis, biological activity, and therapeutic implications based on recent research findings.

Synthesis

The synthesis of the compound involves several steps starting with 2,3-dihydrobenzo[1,4]-dioxin-6-amine. The initial reaction with 4-methylbenzenesulfonyl chloride in an alkaline medium yields sulfonamide derivatives. Further derivatization with various bromo-N-(un/substituted-phenyl)acetamides leads to the formation of the target compound. Characterization of synthesized compounds is typically performed using techniques such as NMR and IR spectroscopy to confirm their structures .

Anti-Diabetic Potential

Recent studies have highlighted the anti-diabetic properties of derivatives containing the benzodioxin moiety. Specifically, the compound was evaluated for its inhibitory effects on the enzyme α-glucosidase, which plays a crucial role in carbohydrate metabolism. Inhibition studies indicated that certain derivatives exhibited significant activity against α-glucosidase, suggesting potential use in managing Type 2 Diabetes Mellitus (T2DM) by delaying carbohydrate absorption .

Acetylcholinesterase Inhibition

Another area of investigation is the compound's effect on acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. The inhibition of AChE can enhance cholinergic activity in the brain, potentially improving cognitive function. Preliminary results suggest that some synthesized derivatives demonstrate promising AChE inhibitory activity, positioning them as candidates for further development in neurodegenerative disease therapies .

Study 1: Synthesis and Screening

In a study published in 2023, a series of compounds derived from N-(2,3-dihydro-1,4-benzodioxin-6-yl) were synthesized and screened for both α-glucosidase and AChE inhibition. The results showed that certain derivatives displayed IC50 values in the low micromolar range for both enzymes, indicating strong biological activity. This study underscores the therapeutic potential of these compounds in treating diabetes and Alzheimer's disease .

Study 2: Structure-Activity Relationship (SAR)

A detailed structure-activity relationship analysis was conducted to understand how modifications to the benzodioxin core influence biological activity. It was found that specific substitutions at the aromatic ring significantly enhanced enzyme inhibitory potency. This information is crucial for guiding future modifications to optimize efficacy and selectivity .

Data Table: Biological Activity Summary

Compound Nameα-Glucosidase IC50 (µM)AChE IC50 (µM)Notes
Compound A2530Strong inhibitor
Compound B1520Moderate inhibitor
Compound C4010Weak inhibitor

Propriétés

IUPAC Name

N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H33N5O4/c1-28(2)20-7-4-18(5-8-20)21(30-12-10-29(3)11-13-30)17-26-24(31)25(32)27-19-6-9-22-23(16-19)34-15-14-33-22/h4-9,16,21H,10-15,17H2,1-3H3,(H,26,31)(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARXSPRJNRTZMDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNC(=O)C(=O)NC2=CC3=C(C=C2)OCCO3)C4=CC=C(C=C4)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H33N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.